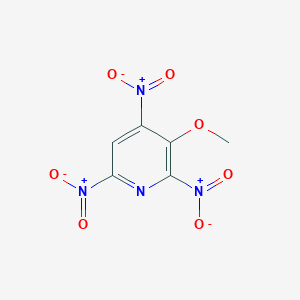![molecular formula C44H27NO B14199805 N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline CAS No. 922184-89-2](/img/structure/B14199805.png)
N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline: is a chemical compound with the molecular formula C₄₄H₂₇NO This compound is characterized by its complex structure, which includes a rubicen-5-yl group attached to an aniline moiety through an oxygen atom The presence of diphenyl groups further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline typically involves the reaction of rubicen-5-yl alcohol with N,N-diphenylaniline in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the rubicen-5-yl group may enhance its ability to interact with biological membranes and proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
- N,N-Diphenyl-4-[(rubicen-5-yl)oxy]benzamide
- N,N-Diphenyl-4-[(rubicen-5-yl)oxy]phenylamine
Comparison: N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline is unique due to the presence of the rubicen-5-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity. The diphenyl groups also contribute to its unique electronic and steric characteristics, making it a valuable compound for various applications.
Propiedades
Número CAS |
922184-89-2 |
|---|---|
Fórmula molecular |
C44H27NO |
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-rubicen-5-yloxyaniline |
InChI |
InChI=1S/C44H27NO/c1-3-11-28(12-4-1)45(29-13-5-2-6-14-29)30-21-23-31(24-22-30)46-32-25-26-37-40(27-32)36-18-10-20-38-41-34-16-8-7-15-33(34)35-17-9-19-39(42(35)41)44(37)43(36)38/h1-27H |
Clave InChI |
BJWHPUUKTRBXEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC5=C(C=C4)C6=C7C5=CC=CC7=C8C9=CC=CC=C9C1=C8C6=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


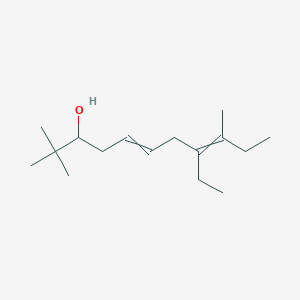
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
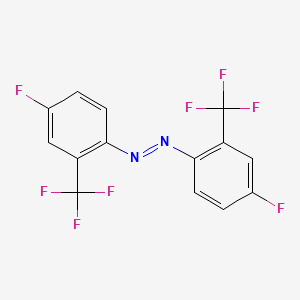

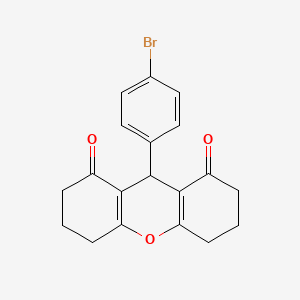
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

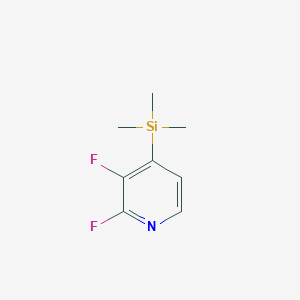
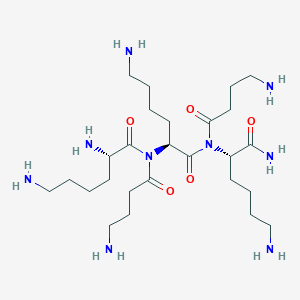


![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
